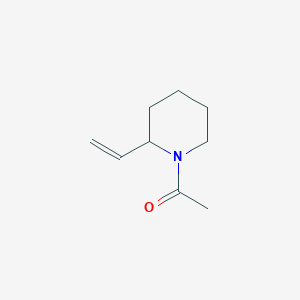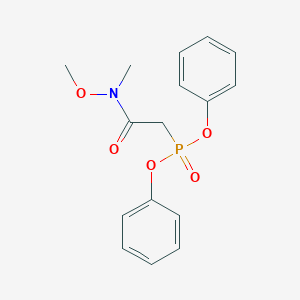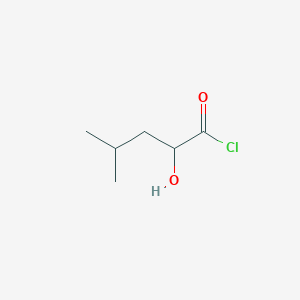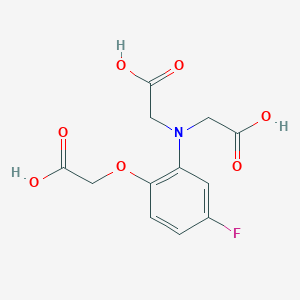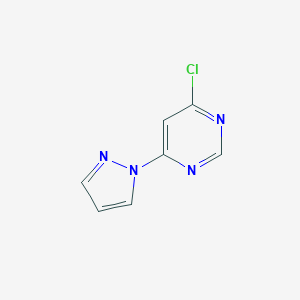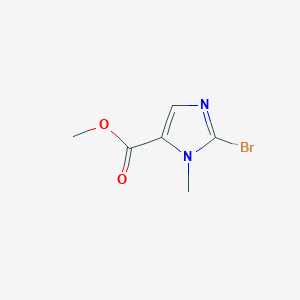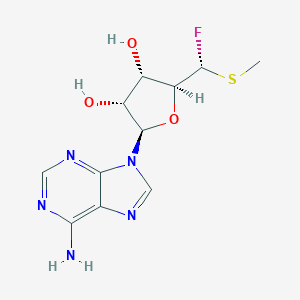
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine (5'-DFMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a modified form of adenosine, a naturally occurring nucleoside that plays a crucial role in various biochemical processes in the human body.
Applications De Recherche Scientifique
5'-DFMA has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 5'-DFMA has anticancer properties and can inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer research, 5'-DFMA has also been studied for its potential applications in cardiovascular disease, inflammation, and neurodegenerative disorders. Studies have shown that this compound can modulate various signaling pathways that are involved in these diseases, making it a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 5'-DFMA involves the modulation of various signaling pathways that are involved in cellular processes such as cell growth, proliferation, and apoptosis. Studies have shown that this compound can activate the adenosine receptor A3, which plays a crucial role in regulating these processes. It has also been shown to inhibit the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are involved in DNA synthesis and repair.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5'-DFMA are diverse and depend on the specific cellular processes that are being modulated. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have anti-inflammatory effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5'-DFMA in lab experiments is its specificity for the adenosine receptor A3. This allows researchers to selectively target this receptor and study its effects on cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions. It is important for researchers to carefully evaluate the toxicity of this compound before using it in experiments.
Orientations Futures
There are several future directions for research on 5'-DFMA. One area of interest is the development of more potent and specific analogs of this compound for use in cancer therapy. Another area of interest is the study of the effects of this compound on the immune system, which could have potential applications in the treatment of autoimmune diseases. Additionally, the potential use of 5'-DFMA as a diagnostic tool for cancer and other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 5'-DFMA involves the modification of adenosine through the addition of a fluorine atom and a methylthio group to the 5' carbon position of the ribose ring. This modification is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
119771-21-0 |
|---|---|
Nom du produit |
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine |
Formule moléculaire |
C11H14FN5O3S |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(R)-fluoro(methylsulfanyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14FN5O3S/c1-21-8(12)7-5(18)6(19)11(20-7)17-3-16-4-9(13)14-2-15-10(4)17/h2-3,5-8,11,18-19H,1H3,(H2,13,14,15)/t5-,6+,7-,8+,11+/m0/s1 |
Clé InChI |
BTYPROBTLQKCNI-YUECIMINSA-N |
SMILES isomérique |
CS[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)F |
SMILES |
CSC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)F |
SMILES canonique |
CSC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)F |
Synonymes |
5'-deoxy-5'-fluoro-5'-(methylthio)adenosine 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine, (5S)-isomer 5'-DFMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



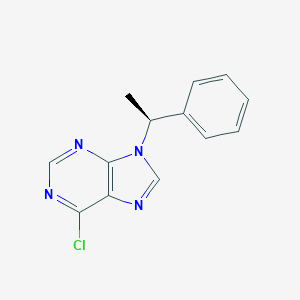
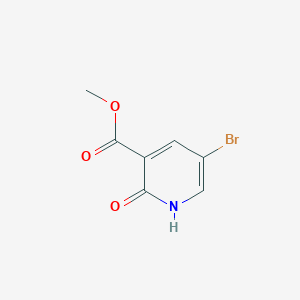
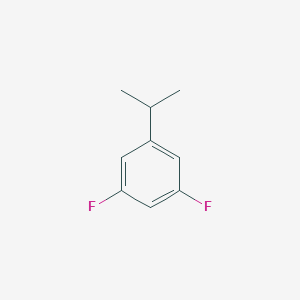
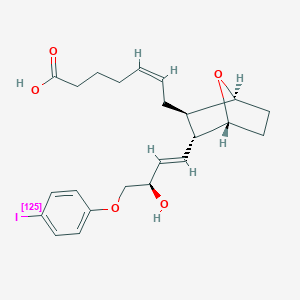
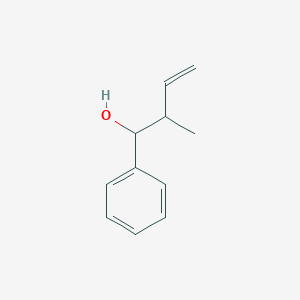
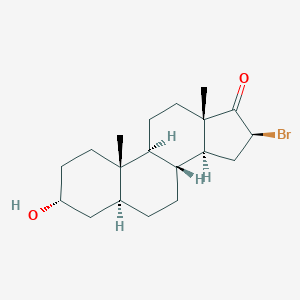
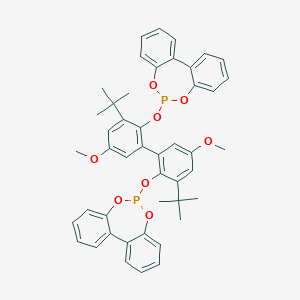
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
